[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)
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Overview
Description
[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) is a chemical compound with the molecular formula C15H28Si2. It is a silane derivative, characterized by the presence of trimethylsilane groups attached to a 5-methyl-1,3-phenylene core via methylene linkages
Preparation Methods
The synthesis of [(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) typically involves the reaction of 5-methyl-1,3-phenylenedimethanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:
[ \text{5-Methyl-1,3-phenylenedimethanol} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)} + 2 \text{(Hydrochloric acid)} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives with lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to prevent side reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) has several scientific research applications:
Mechanism of Action
The mechanism by which [(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, enhancement of solubility, and modification of surface properties . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) can be compared with other similar compounds such as:
1,4-Bis(trimethylsilyl)benzene: Similar structure but with a different substitution pattern on the benzene ring.
(5-Bromo-1,3-phenylene)bis(trimethylsilane): Contains a bromine atom instead of a methyl group, leading to different reactivity and applications.
[(5-Methyl-1,3-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with oxygen linkages instead of methylene, affecting its chemical properties and reactivity.
The uniqueness of [(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane) lies in its specific substitution pattern and the presence of trimethylsilyl groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
59305-31-6 |
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Molecular Formula |
C15H28Si2 |
Molecular Weight |
264.55 g/mol |
IUPAC Name |
trimethyl-[[3-methyl-5-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C15H28Si2/c1-13-8-14(11-16(2,3)4)10-15(9-13)12-17(5,6)7/h8-10H,11-12H2,1-7H3 |
InChI Key |
SPQOUNPCUKJKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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